Single-Crystal X-Ray Structural Confirmation: Definitive Identity and Conformational Parameters for CAS 5424-03-3
The unambiguous structural identity of CAS 5424-03-3 has been established via single-crystal X-ray diffraction, confirming the E configuration of the central enone. The dihedral angle between the 2-chlorophenyl and 4-methoxyphenyl rings is 33.3(2)°, crystallizing in the orthorhombic space group Pbca with unit cell parameters a = 7.4122(12) Å, b = 11.2752(18) Å, c = 32.189(5) Å [1]. By contrast, the 3-chloro regioisomer, (E)-3-(3-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, adopts a significantly different dihedral angle of 5.6(4)°, highlighting that even subtle positional isomerism produces distinct solid-state conformations [2].
| Evidence Dimension | Dihedral angle between aromatic rings (solid-state conformation) |
|---|---|
| Target Compound Data | 33.3(2)° (orthorhombic, Pbca, Z = 8) |
| Comparator Or Baseline | (E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: 5.6(4)° |
| Quantified Difference | 27.7° larger dihedral angle for CAS 5424-03-3 (approximately 6-fold difference) |
| Conditions | Single-crystal X-ray diffraction; Mo Kα radiation, λ = 0.71073 Å, T = 298 K |
Why This Matters
This crystallographic data provides the definitive identity certificate for procurement, enabling QC verification by PXRD matching and ensuring the correct regioisomer is received, as the 3-chloro positional isomer is a common synthetic byproduct or alternative stocked item.
- [1] Qiu, X.-Y. (2006). (E)-3-(2-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E, 62(10), o5041–o5042. View Source
- [2] Fun, H.-K., Chantrapromma, S., Suwunwong, T., & Karalai, C. (2010). (E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E, 66(Pt 1), o158. View Source
